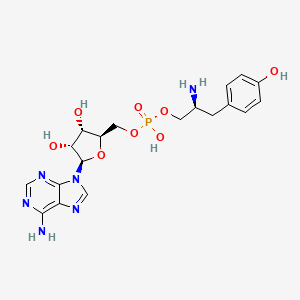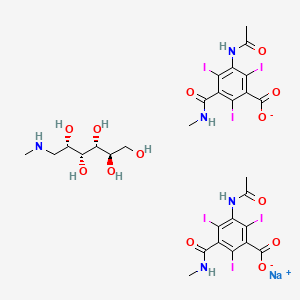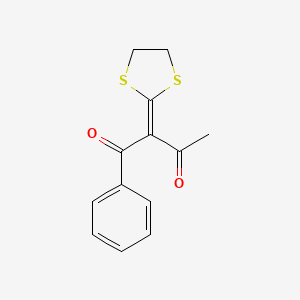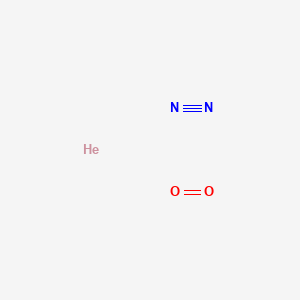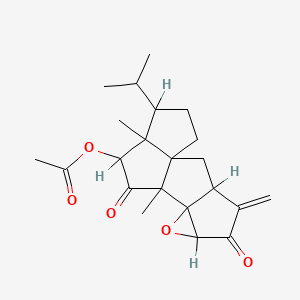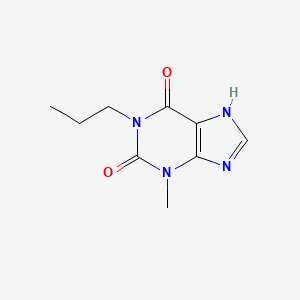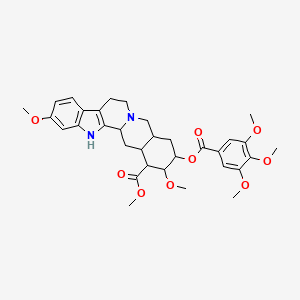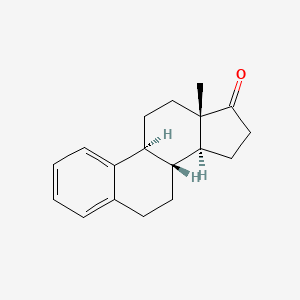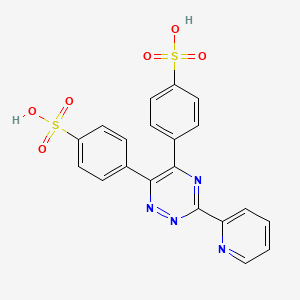
Ferrozine free acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferrozine free acid is an arenesulfonic acid that is the 4,4'-disulfo derivative of 5,6-diphenyl-3-(pyridin-2-yl)-1,2,4-triazine. It has a role as an iron chelator. It is an arenesulfonic acid, a member of 1,2,4-triazines and a member of pyridines. It is a conjugate acid of a ferrozine(2-).
Applications De Recherche Scientifique
Antioxidant and Iron-Binding Properties
Ferrozine is used in studies exploring the antioxidant and metal-binding properties of various compounds. For instance, in a study investigating curcumin, capsaicin, and S-allylcysteine, ferrozine assays were employed to measure iron chelation. These compounds showed potent scavenging of free radicals and significantly reduced iron-induced lipid peroxidation, suggesting their importance in neurodegenerative disease prevention or treatment (Dairam, Fogel, Daya, & Limson, 2008).
Determination of Ferrocene Iron in Protein Matrices
Ferrozine has been utilized in the spectrophotometric determination of iron in protein matrices. This method allows for the accurate measurement of iron concentration in solutions containing protein, showcasing ferrozine's utility in biochemical assays (Badia, Thai, English, Mikkelsen, & Patterson, 1992).
Iron Speciation in Natural Waters
The ferrozine method has been adapted for determining iron speciation in natural waters, such as freshwater and seawater. It is effective in differentiating between Fe(II) and Fe(III) species, critical for environmental and geochemical studies (Viollier, Inglett, Hunter, Roychoudhury, & Cappellen, 2000).
Colorimetric Determination of Iron in Plant Material
Ferrozine's colorimetric properties are used for the quantitative determination of iron in plant materials. This application is vital in agricultural and botanical research, enabling the study of iron metabolism in plants (Chen & Lewin, 1972).
Evaluation of Iron Binding to Humic Substances
In the analysis of compost quality, ferrozine is used to evaluate the binding of iron to humic substances. This application is significant in soil science and environmental studies, particularly in understanding nutrient dynamics in soil systems (Yamamoto, Nishida, Otsuka, Komai, & Fukushima, 2010).
Propriétés
Numéro CAS |
32796-55-7 |
|---|---|
Nom du produit |
Ferrozine free acid |
Formule moléculaire |
C20H14N4O6S2 |
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
4-[3-pyridin-2-yl-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonic acid |
InChI |
InChI=1S/C20H14N4O6S2/c25-31(26,27)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)32(28,29)30)23-24-20(22-18)17-3-1-2-12-21-17/h1-12H,(H,25,26,27)(H,28,29,30) |
Clé InChI |
JFVUMQYWYNDZDK-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)O |
SMILES canonique |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)O |
Autres numéros CAS |
32796-55-7 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



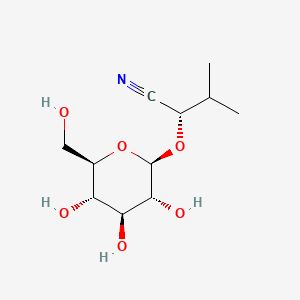
![(9R,10R,13R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1207531.png)

